molecular formula C8H9N3OS B11959551 Hydrazinecarbothioamide, 2-formyl-N-phenyl- CAS No. 113518-93-7

Hydrazinecarbothioamide, 2-formyl-N-phenyl-

Cat. No.: B11959551
CAS No.: 113518-93-7
M. Wt: 195.24 g/mol
InChI Key: JJHJONVFJDXZMV-UHFFFAOYSA-N
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Description

2-formyl-N-phenylhydrazinecarbothioamide is an organic compound with the molecular formula C8H9N3OS It is a derivative of hydrazinecarbothioamide and contains a formyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N-phenylhydrazinecarbothioamide typically involves the reaction of N-phenylhydrazinecarbothioamide with formylating agents. One common method is the reaction of N-phenylhydrazinecarbothioamide with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formyl group.

Industrial Production Methods

Industrial production of 2-formyl-N-phenylhydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-formyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-carboxy-N-phenylhydrazinecarbothioamide.

    Reduction: 2-hydroxymethyl-N-phenylhydrazinecarbothioamide.

    Substitution: 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide (nitration product).

Scientific Research Applications

2-formyl-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used as a corrosion inhibitor for mild steel in acidic environments, providing protection against metal corrosion.

Mechanism of Action

The mechanism of action of 2-formyl-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzyme function. In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

2-formyl-N-phenylhydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-phenylhydrazinecarbothioamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-(2-furoyl)-N-phenylhydrazinecarbothioamide: Contains a furoyl group instead of a formyl group, leading to different chemical properties and applications.

    2-(2-aminophenyl)-N-phenylhydrazinecarbothioamide: Contains an amino group, which can participate in additional types of chemical reactions.

Properties

IUPAC Name

N-(phenylcarbamothioylamino)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHJONVFJDXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395072
Record name Hydrazinecarbothioamide, 2-formyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113518-93-7
Record name Hydrazinecarbothioamide, 2-formyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FORMYL-4-PHENYL-3-THIOSEMICARBAZIDE
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